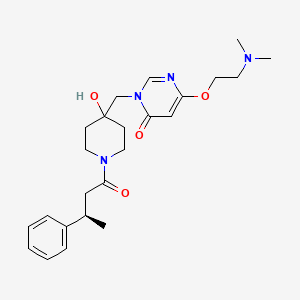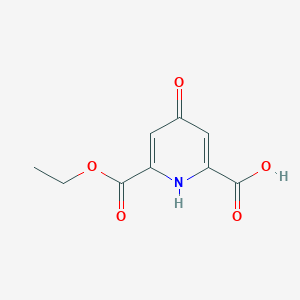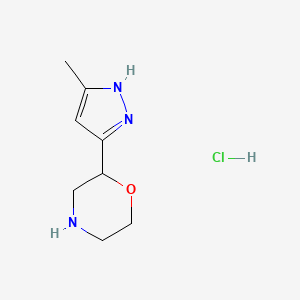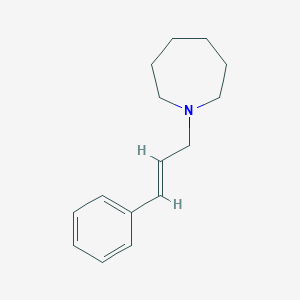
1-Cinnamylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cinnamylazepane is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol It is characterized by the presence of an azepane ring substituted with a cinnamyl group
Méthodes De Préparation
The synthesis of 1-Cinnamylazepane typically involves the reaction of azepane with cinnamyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1-Cinnamylazepane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cinnamyl group to a saturated alkyl chain.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Cinnamylazepane involves its interaction with specific molecular targets and pathways. For instance, it may bind to central nervous system receptors, modulating neurotransmitter activity and exerting anxiolytic or analgesic effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with GABA receptors and other neurotransmitter systems.
Comparaison Avec Des Composés Similaires
1-Cinnamylazepane can be compared with other similar compounds such as:
1,4-Diazepane: This compound has a similar azepane ring structure but with two nitrogen atoms.
1,4-Oxazepane: This compound contains an oxygen atom in the ring and is used in the synthesis of heterocyclic compounds with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cinnamyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21N |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
1-[(E)-3-phenylprop-2-enyl]azepane |
InChI |
InChI=1S/C15H21N/c1-2-7-13-16(12-6-1)14-8-11-15-9-4-3-5-10-15/h3-5,8-11H,1-2,6-7,12-14H2/b11-8+ |
Clé InChI |
ACLWQZLLZUBDMJ-DHZHZOJOSA-N |
SMILES isomérique |
C1CCCN(CC1)C/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1CCCN(CC1)CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


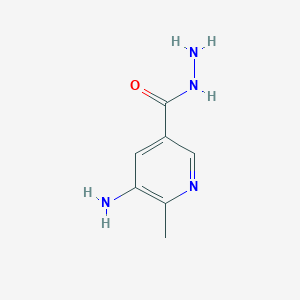
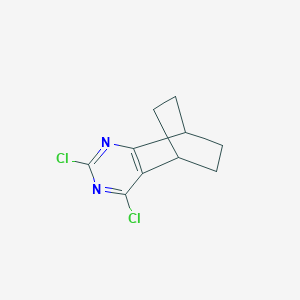
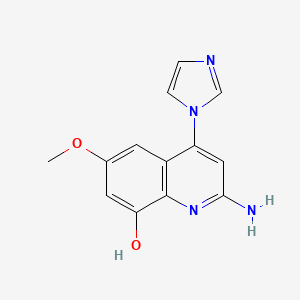
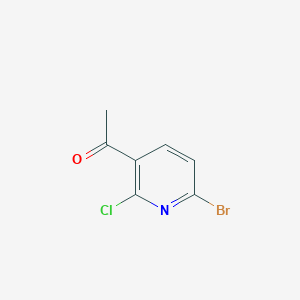

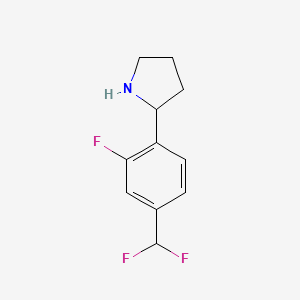
![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
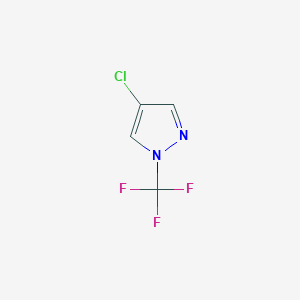
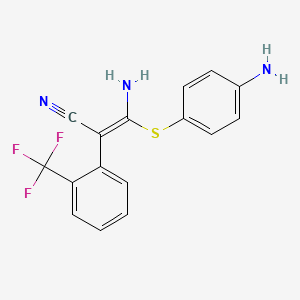
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
